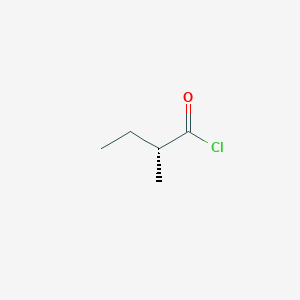
(R)-2-Methylbutanoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methylbutanoyl Chloride is an organic compound with the molecular formula C5H9ClO. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is particularly important in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-2-Methylbutanoyl Chloride can be synthesized through various methods. One common method involves the reaction of ®-2-Methylbutanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, producing ®-2-Methylbutanoyl Chloride along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
In industrial settings, ®-2-Methylbutanoyl Chloride is often produced using phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These methods are preferred due to their efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methylbutanoyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or water.
Hydrolysis: Reaction with water to form ®-2-Methylbutanoic acid and hydrochloric acid.
Reduction: Reaction with reducing agents to form ®-2-Methylbutanol.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of ®-2-Methylbutanoyl Chloride from ®-2-Methylbutanoic acid.
Phosphorus Trichloride (PCl3) and Phosphorus Pentachloride (PCl5): Used in industrial production.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
®-2-Methylbutanoic Acid: Formed through hydrolysis.
®-2-Methylbutanol: Formed through reduction.
Applications De Recherche Scientifique
®-2-Methylbutanoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Employed in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other fine chemicals
Mécanisme D'action
The mechanism of action of ®-2-Methylbutanoyl Chloride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, where the chlorine atom is replaced by the nucleophile, forming a new compound. This reaction is facilitated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Methylbutanoyl Chloride: The enantiomer of ®-2-Methylbutanoyl Chloride.
2-Methylpropanoyl Chloride: A structural isomer with a different arrangement of atoms.
Butanoyl Chloride: A similar compound with a different alkyl group.
Uniqueness
®-2-Methylbutanoyl Chloride is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other enantioselective processes .
Propriétés
Formule moléculaire |
C5H9ClO |
|---|---|
Poids moléculaire |
120.58 g/mol |
Nom IUPAC |
(2R)-2-methylbutanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1 |
Clé InChI |
XRPVXVRWIDOORM-SCSAIBSYSA-N |
SMILES isomérique |
CC[C@@H](C)C(=O)Cl |
SMILES canonique |
CCC(C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


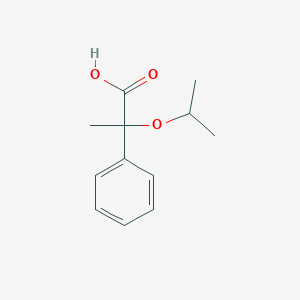
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13449398.png)
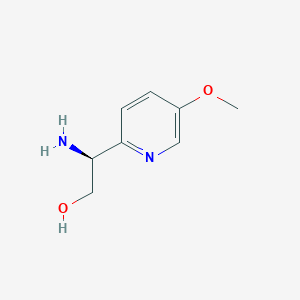
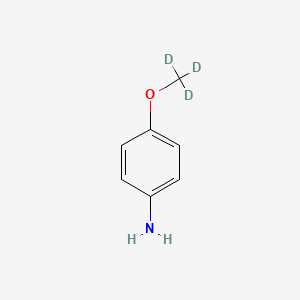
![Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride](/img/structure/B13449417.png)

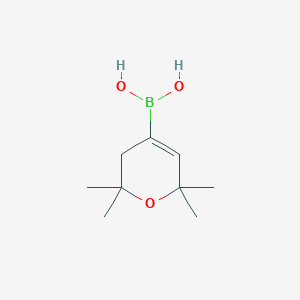

![1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13449435.png)
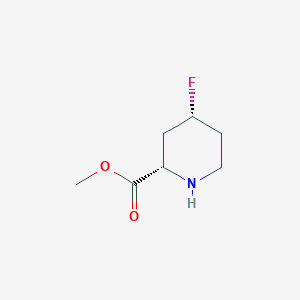
![4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde](/img/structure/B13449444.png)
![Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate](/img/structure/B13449451.png)
